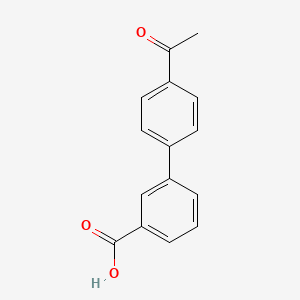

4'-Acetylbiphenyl-3-carboxylic acid

Übersicht

Beschreibung

4’-Acetylbiphenyl-3-carboxylic acid is a chemical compound that belongs to the biphenylcarboxylic acid family. It is characterized by the presence of an acetyl group attached to the biphenyl structure, which also contains a carboxylic acid group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Acetylbiphenyl-3-carboxylic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride and biphenyl-3-carboxylic acid as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In industrial settings, the production of 4’-Acetylbiphenyl-3-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

4’-Acetylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the biphenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 4’-Carboxybiphenyl-3-carboxylic acid.

Reduction: 4’-Hydroxybiphenyl-3-carboxylic acid.

Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of 4'-acetylbiphenyl-3-carboxylic acid span several scientific domains:

Organic Synthesis

- Intermediate in Synthesis : It serves as an important intermediate in the synthesis of various biphenyl derivatives, which are valuable in organic chemistry.

- Building Block for Complex Molecules : Its functional groups allow it to be transformed into more complex structures used in pharmaceuticals and agrochemicals .

Medicinal Chemistry

- Potential Biological Activities : Research indicates that this compound may exhibit antimicrobial and anti-inflammatory properties, making it a candidate for drug development .

- Drug Formulation : It has been explored as a building block for pharmaceuticals, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen .

Material Science

- Liquid Crystal Applications : The compound is being investigated for its role in the development of liquid crystal materials due to its structural properties .

- Polymers and Advanced Materials : It is utilized in producing advanced materials such as polymers that have specific functional characteristics .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various biphenyl derivatives, including this compound. Results indicated significant activity against several bacterial strains, suggesting potential use in pharmaceutical formulations aimed at treating infections.

Case Study 2: Liquid Crystal Development

Research focused on synthesizing liquid crystal compounds using this compound as an intermediate. The resulting materials demonstrated favorable thermal stability and optical properties, indicating their applicability in display technologies.

Wirkmechanismus

The mechanism of action of 4’-Acetylbiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4’-Methylbiphenyl-3-carboxylic acid: Similar structure but with a methyl group instead of an acetyl group.

4’-Hydroxybiphenyl-3-carboxylic acid: Contains a hydroxyl group instead of an acetyl group.

4’-Nitrobiphenyl-3-carboxylic acid: Contains a nitro group instead of an acetyl group.

Uniqueness

4’-Acetylbiphenyl-3-carboxylic acid is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and biological activity. The acetyl group can undergo various chemical transformations, making this compound a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a valuable compound for medicinal chemistry research.

Biologische Aktivität

4'-Acetylbiphenyl-3-carboxylic acid (CAS No. 635757-61-8) is an organic compound notable for its biphenyl structure, which includes an acetyl group and a carboxylic acid functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C15H12O3

- Molecular Weight : Approximately 240.25 g/mol

- Structure : The compound consists of two phenyl rings connected by a single bond, with the acetyl and carboxylic acid groups contributing to its reactivity and biological interactions.

This compound is hypothesized to interact with various biological targets, including enzymes and receptors involved in inflammation and pain pathways. Although specific mechanisms remain under investigation, the presence of the carboxylic acid group suggests potential nucleophilic acyl substitution reactions may occur, influencing metabolic pathways such as the citric acid cycle.

Potential Biological Targets

- Enzymatic Interactions : Preliminary studies indicate that this compound may affect enzyme activity related to inflammatory responses.

- Receptor Binding : There is potential for interaction with receptors that modulate pain pathways, although detailed studies are required to elucidate these interactions fully.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are of particular interest. Similar biphenyl derivatives have shown promise in modulating inflammatory responses in vitro. Future research could focus on quantifying these effects through controlled experiments.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Biphenyl-3-carboxylic acid | Two phenyl rings and one carboxylic group | Lacks the acetyl group, affecting reactivity |

| Acetophenone | Acetyl group attached to a phenyl ring | Simpler structure, primarily used as a solvent |

| 4-Hydroxybiphenyl | Hydroxyl group instead of carboxylic acid | Exhibits different biological activity |

| 4'-Methoxyacetophenone | Methoxy group on one phenolic ring | Alters solubility and reactivity compared to 4'-ABCA |

Case Studies and Research Findings

- Antimicrobial Activity Study : A study investigating various plant-derived compounds reported that similar biphenyl derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. This suggests that this compound could be explored for similar applications .

- Inflammatory Response Modulation : In research focused on natural compounds with anti-inflammatory properties, some biphenyl derivatives have shown promise in inhibiting pro-inflammatory cytokines. Future studies should investigate whether this compound can similarly modulate inflammation .

Eigenschaften

IUPAC Name |

3-(4-acetylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-10(16)11-5-7-12(8-6-11)13-3-2-4-14(9-13)15(17)18/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTBJVVRKRBWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399790 | |

| Record name | 4'-Acetylbiphenyl-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635757-61-8 | |

| Record name | 4'-Acetylbiphenyl-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.